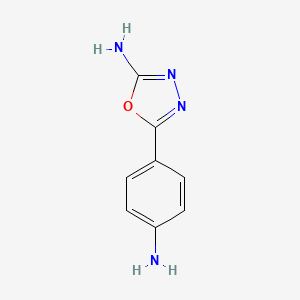

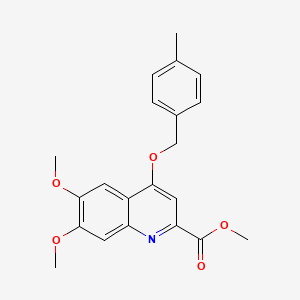

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of 5-(4-aminophenyl)-1,3,4-oxadiazolin-2-thione with alkyl halides resulted in the formation of 2-alkylthio-5-(4-aminophenyl)-1,3,4-oxadiazoles . Further reaction of these compounds with aromatic aldehydes led to the synthesis of new Schiff bases .Chemical Reactions Analysis

The compound “5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine” can undergo various chemical transformations due to the presence of different reaction centers, such as sulfur and nitrogen atoms in the thiamide group (NH–C=S) or other functional groups (NH2, OH, etc.) in its molecule .Aplicaciones Científicas De Investigación

Synthesis and Characterization

- Polyheterocycle Synthesis : 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine has been used in the synthesis of novel polyheterocycles, like poly(1,3,4-oxadiazole amine), which is thermally stable and semiconducting, synthesized from 2-(p-aminophenyl)-1,3,4-oxadiazolin-5-one via ring-opening. This polymer is notable for its high thermal stability and increased electrical conductivity upon doping with iodine (Saegusa, Ozeki, & Nakamura, 1996).

Antibacterial Activities

- Antibacterial Properties : Research has demonstrated that derivatives of 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine, particularly imidazolidines substituted with 1,3,4-oxadiazole moiety, exhibit enhanced antibacterial activity against Gram-negative bacteria, compared to standard drugs like gentamycin (Abood, Ali, Qabel, & Rasheed, 2018).

Antiproliferative Activity

- Cancer Research : Compounds derived from 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine, specifically N-(substituted phenyl)-5-aryl-1,3,4-oxadiazol-2-amine, have shown significant antiproliferative activity against a variety of human cancer cell lines. This highlights their potential as agents in cancer research and treatment (Ahsan et al., 2018).

Antifungal Activities

- Antifungal Applications : New compounds synthesized from 5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine have been shown to possess promising antifungal activities against various human pathogenic fungal strains. This includes efficacy against strains like Candida albicans and Aspergillus niger, suggesting its utility in developing antifungal medications (Nimbalkar, Tupe, Vázquez, Khan, Sangshetti, & Nikalje, 2016).

Direcciones Futuras

The future directions for “5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine” could involve synthesizing a number of new derivatives and studying their antimicrobial activity against some strains of microorganisms . Additionally, it could be interesting to explore the use of this compound as an analytical reagent in the determination of copper(II) and lead(II) by the amperometric titration method .

Propiedades

IUPAC Name |

5-(4-aminophenyl)-1,3,4-oxadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N4O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H,9H2,(H2,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJEPWLWCQAOSQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)N)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-Aminophenyl)-1,3,4-oxadiazol-2-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(propan-2-yl)-2-[(3,4,5,6-tetrachloropyridin-2-yl)formamido]acetamide](/img/structure/B2923503.png)

![6-Cyclopropyl-3-{[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2923509.png)

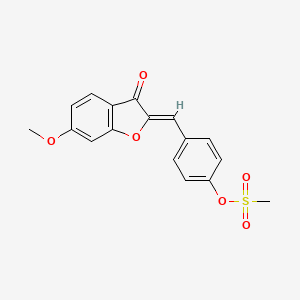

![4-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2923510.png)

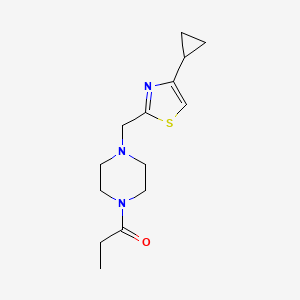

![methyl 2-{2-[(3-methylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2923515.png)

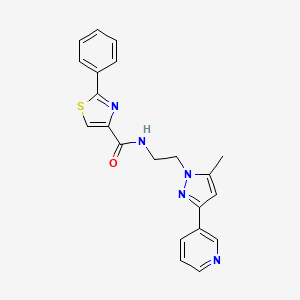

![N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2923517.png)

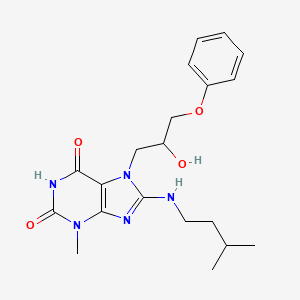

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2923523.png)